3-Iodo-N-methylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-methylquinolin-6-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-methylquinolin-6-amine typically involves the iodination of N-methylquinolin-6-amine. One common method is the Sandmeyer reaction, where the amino group of N-methylquinolin-6-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-methylquinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate and chromium trioxide are used.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Iodo-N-methylquinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Iodo-N-methylquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-methylquinolin-6-amine
- 3-Bromo-N-methylquinolin-6-amine
- 3-Fluoro-N-methylquinolin-6-amine
Comparison
Compared to its halogenated analogs, 3-Iodo-N-methylquinolin-6-amine has unique properties due to the larger size and higher electronegativity of the iodine atom. These properties can result in stronger interactions with biological targets and different reactivity in chemical reactions . The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C10H9IN2 |
---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
3-iodo-N-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9IN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |
InChI Key |
QFQIVALQMFSPSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC(=CN=C2C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.